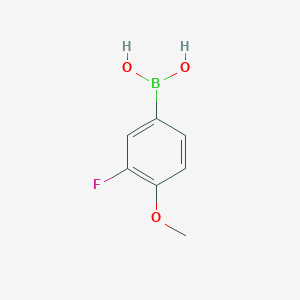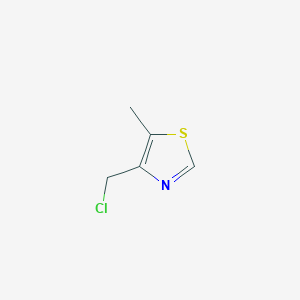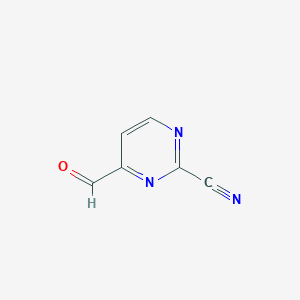
4-Formylpyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylpyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H3N3O It is characterized by a pyrimidine ring substituted with a formyl group at the 4-position and a cyano group at the 2-position
Applications De Recherche Scientifique
4-Formylpyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of 4-Formylpyrimidine-2-carbonitrile are currently unknown. This compound is a research chemical and is used for pharmaceutical testing
Mode of Action
It is known that some pyrimidine derivatives inhibit the biosynthesis of methionine and the secretion of hydrolytic enzymes . It’s important to note that the specific interactions of this compound with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, including those involved in the synthesis of DNA and RNA
Pharmacokinetics
As a research chemical, it is primarily used for pharmaceutical testing . Understanding its pharmacokinetic properties would provide valuable insights into its bioavailability and potential therapeutic applications.
Result of Action
As a research chemical, it is primarily used for pharmaceutical testing
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyrimidine with formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Formylpyrimidine-2-carboxylic acid.
Reduction: 4-Formylpyrimidine-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
2-Cyanopyrimidine: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylpyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
4-Formylpyrimidine:
Uniqueness: 4-Formylpyrimidine-2-carbonitrile is unique due to the presence of both the formyl and cyano groups on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
4-formylpyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBODRILYHJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
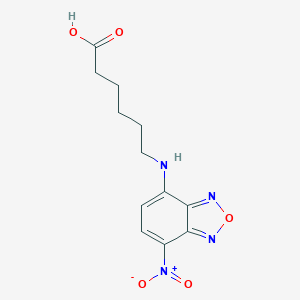
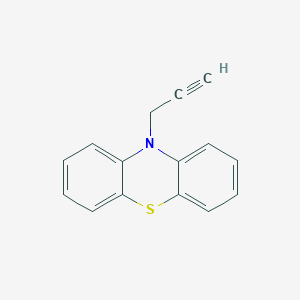
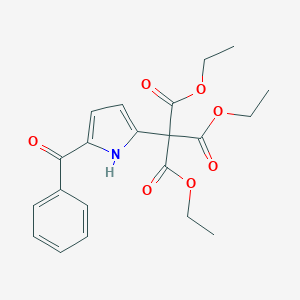
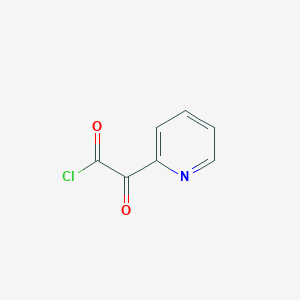
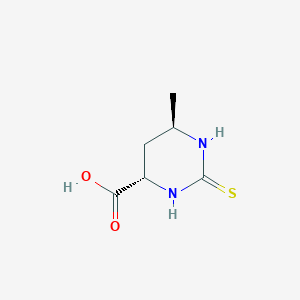
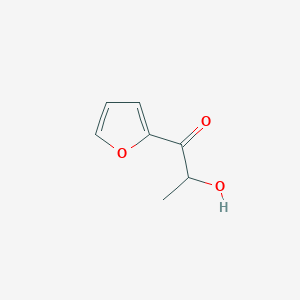
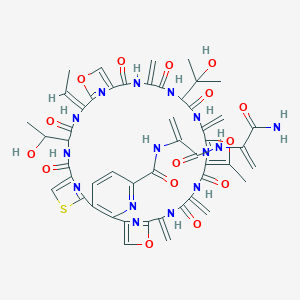
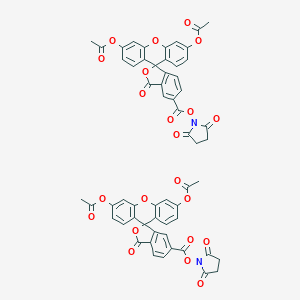
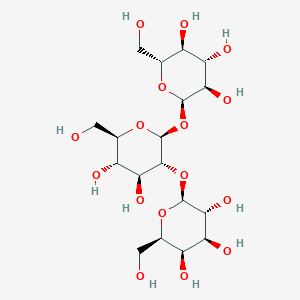
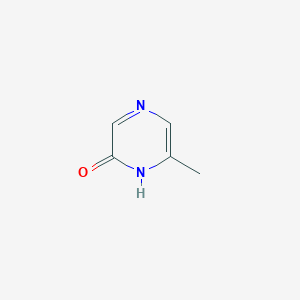
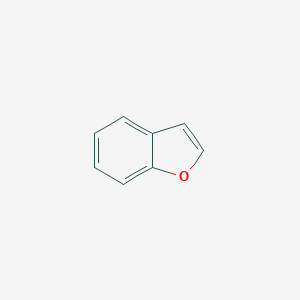
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
